molecular formula C15H32O4S3 B12687518 Tetrahydro-3-methylthiophene 1-oxide hydrate CAS No. 93111-02-5

Tetrahydro-3-methylthiophene 1-oxide hydrate

Cat. No.: B12687518
CAS No.: 93111-02-5
M. Wt: 372.6 g/mol
InChI Key: UAJHHPOKKGHYDJ-UHFFFAOYSA-N
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Description

Tetrahydro-3-methylthiophene 1-oxide hydrate is a sulfur-containing heterocyclic compound It is a derivative of thiophene, where the sulfur atom is oxidized, and the compound is hydrated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-3-methylthiophene 1-oxide hydrate typically involves the oxidation of tetrahydro-3-methylthiophene. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-methylthiophene 1-oxide hydrate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent thiophene compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Parent thiophene compound.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Tetrahydro-3-methylthiophene 1-oxide hydrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetrahydro-3-methylthiophene 1-oxide hydrate involves its interaction with molecular targets through its oxidized sulfur atom This interaction can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific chemical reactions

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrothiophene 1-oxide
  • Tetrahydrothiophene 1,1-dioxide
  • Thiophane monoxide

Uniqueness

Tetrahydro-3-methylthiophene 1-oxide hydrate is unique due to the presence of the methyl group and the hydrated form, which can influence its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.

Properties

CAS No.

93111-02-5

Molecular Formula

C15H32O4S3

Molecular Weight

372.6 g/mol

IUPAC Name

3-methylthiolane 1-oxide;hydrate

InChI

InChI=1S/3C5H10OS.H2O/c3*1-5-2-3-7(6)4-5;/h3*5H,2-4H2,1H3;1H2

InChI Key

UAJHHPOKKGHYDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCS(=O)C1.CC1CCS(=O)C1.CC1CCS(=O)C1.O

Origin of Product

United States

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